Cas no 844646-88-4 (Quinoxaline-5-sulfonyl chloride)

Quinoxaline-5-sulfonyl chloride structure
844646-88-4 structure
Nombre del producto:Quinoxaline-5-sulfonyl chloride
Número CAS:844646-88-4
MF:C8H5ClN2O2S
Megavatios:228.655499219894
MDL:MFCD12827951
CID:716282
PubChem ID:16090697

Quinoxaline-5-sulfonyl chloride Propiedades químicas y físicas

Nombre e identificación

    • Quinoxaline-5-sulfonyl chloride
    • 5-Quinoxalinesulfonyl Chloride
    • 5-Quinoxalinesulfony
    • 8-Quinoxalinesulfonyl chloride
    • J-517945
    • NAKORIYAIZIQHQ-UHFFFAOYSA-N
    • Quinoxaline-5-sulfonylchloride
    • AS-33251
    • ZB1466
    • MFCD12827951
    • SCHEMBL1886785
    • DTXSID10582120
    • CS-0110639
    • AKOS006336839
    • 5-Quinoxalinesulfonylchloride
    • 844646-88-4
    • MDL: MFCD12827951
    • Renchi: 1S/C8H5ClN2O2S/c9-14(12,13)7-3-1-2-6-8(7)11-5-4-10-6/h1-5H
    • Clave inchi: NAKORIYAIZIQHQ-UHFFFAOYSA-N
    • Sonrisas: O=S(C1C2C(=NC=CN=2)C=CC=1)(Cl)=O

Atributos calculados

  • Calidad precisa: 227.97600
  • Masa isotópica única: 227.976
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 14
  • Cuenta de enlace giratorio: 1
  • Complejidad: 301
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 1.1
  • Superficie del Polo topológico: 68.3A^2

Propiedades experimentales

  • PSA: 68.30000
  • Logp: 2.63810

Quinoxaline-5-sulfonyl chloride Información de Seguridad

Quinoxaline-5-sulfonyl chloride Datos Aduaneros

  • Código HS:2933990090
  • Datos Aduaneros:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Quinoxaline-5-sulfonyl chloride PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1181279-1g
Quinoxaline-5-sulfonyl chloride
844646-88-4 98%
1g
¥1617.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1181279-5g
Quinoxaline-5-sulfonyl chloride
844646-88-4 98%
5g
¥2810.00 2024-07-28
abcr
AB450142-250mg
Quinoxaline-5-sulfonyl chloride, 95%; .
844646-88-4 95%
250mg
€235.00 2024-06-11
eNovation Chemicals LLC
Y1043564-5g
5-Quinoxalinesulfonylchloride
844646-88-4 97%
5g
$330 2024-06-07
eNovation Chemicals LLC
Y1043564-10g
5-Quinoxalinesulfonylchloride
844646-88-4 97%
10g
$560 2023-09-02
TRC
Q765290-500mg
5-Quinoxalinesulfonyl Chloride
844646-88-4
500mg
$ 7600.00 2023-09-06
SHENG KE LU SI SHENG WU JI SHU
sc-476373-10mg
5-Quinoxalinesulfonyl Chloride,
844646-88-4
10mg
¥3234.00 2023-09-05
Chemenu
CM526125-1g
Quinoxaline-5-sulfonyl chloride
844646-88-4 98%
1g
$*** 2023-05-29
eNovation Chemicals LLC
Y1043564-250mg
5-Quinoxalinesulfonylchloride
844646-88-4 97%
250mg
$170 2023-05-17
abcr
AB450142-1 g
Quinoxaline-5-sulfonyl chloride, 95%; .
844646-88-4 95%
1g
€354.60 2023-07-18

Quinoxaline-5-sulfonyl chloride Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 rt → 240 °C; 1 h, 240 °C
2.1 Reagents: Potassium hydroxide Solvents: Methanol ;  16 h, reflux; reflux → 23 °C
2.2 Reagents: Formic acid Solvents: Dimethylformamide ,  Water ;  23 °C → 0 °C
2.3 Reagents: Chlorine ;  5 min, 0 °C
Referencia
Identification and Optimization of Anthranilic Sulfonamides as Novel, Selective Cholecystokinin-2 Receptor Antagonists
Allison, Brett D.; et al, Journal of Medicinal Chemistry, 2006, 49(21), 6371-6390

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  1 h, 23 °C
1.2 2 h, 23 °C
1.3 Solvents: Water ;  23 °C
2.1 rt → 240 °C; 1 h, 240 °C
3.1 Reagents: Potassium hydroxide Solvents: Methanol ;  16 h, reflux; reflux → 23 °C
3.2 Reagents: Formic acid Solvents: Dimethylformamide ,  Water ;  23 °C → 0 °C
3.3 Reagents: Chlorine ;  5 min, 0 °C
Referencia
Identification and Optimization of Anthranilic Sulfonamides as Novel, Selective Cholecystokinin-2 Receptor Antagonists
Allison, Brett D.; et al, Journal of Medicinal Chemistry, 2006, 49(21), 6371-6390

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  16 h, reflux; reflux → 23 °C
1.2 Reagents: Formic acid Solvents: Dimethylformamide ,  Water ;  23 °C → 0 °C
1.3 Reagents: Chlorine ;  5 min, 0 °C
Referencia
Identification and Optimization of Anthranilic Sulfonamides as Novel, Selective Cholecystokinin-2 Receptor Antagonists
Allison, Brett D.; et al, Journal of Medicinal Chemistry, 2006, 49(21), 6371-6390

Quinoxaline-5-sulfonyl chloride Raw materials

Quinoxaline-5-sulfonyl chloride Preparation Products

Artículos recomendados

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:844646-88-4)Quinoxaline-5-sulfonyl chloride
A840792
Pureza:99%/99%/99%
Cantidad:1g/5g/10g
Precio ($):158.0/297.0/501.0